Prasugrel Hydrobromide

Übersicht

Beschreibung

Prasugrel Hydrobromide is a pharmaceutical compound used primarily as an antiplatelet agent. It is a member of the thienopyridine class of adenosine diphosphate receptor inhibitors. This compound is used to prevent the formation of blood clots in patients with acute coronary syndrome who are undergoing percutaneous coronary intervention . It is marketed under the brand names Effient and Efient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Prasugrel Hydrobromide involves several steps. One common method includes the acetylation of prasugrel in solvents with low boiling points and low toxicity. This process avoids the use of high boiling point and high toxicity solvents such as toluene and acetonitrile . The yield of prasugrel in this method is higher than 85%, with a purity exceeding 99.5% .

Industrial Production Methods: Industrial production of this compound typically involves the precipitation of prasugrel with hydrobromic acid in solvents . This method ensures the formation of a crystalline form of this compound, which can be converted into prasugrel hydrochloride or used directly in pharmaceutical compositions .

Analyse Chemischer Reaktionen

Types of Reactions: Prasugrel Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Prasugrel Hydrobromide has a wide range of scientific research applications:

Chemistry: It is used in the study of antiplatelet agents and their synthesis.

Biology: Research on platelet aggregation and blood clot prevention often involves this compound.

Industry: The pharmaceutical industry utilizes this compound in the production of antiplatelet medications.

Wirkmechanismus

Prasugrel Hydrobromide is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex . As a result, it inhibits adenosine diphosphate-mediated platelet activation and aggregation, reducing the risk of thrombotic cardiovascular events .

Vergleich Mit ähnlichen Verbindungen

Clopidogrel: Another thienopyridine class antiplatelet agent, marketed under the brand name Plavix.

Ticlopidine: An older thienopyridine antiplatelet agent, marketed under the brand name Ticlid.

Comparison: Prasugrel Hydrobromide is unique in its rapid onset of action and higher potency compared to clopidogrel . It has demonstrated superiority in reducing the composite endpoint of death, recurrent myocardial infarctions, and stroke . it is associated with a higher risk of bleeding compared to clopidogrel .

This compound stands out due to its effectiveness in preventing thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention, making it a valuable compound in the field of cardiology .

Biologische Aktivität

Prasugrel hydrobromide is a thienopyridine compound primarily used as an antiplatelet agent to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). It functions as a prodrug, requiring metabolic activation to exert its pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Prasugrel is an irreversible antagonist of the P2Y12 receptor on platelets. Its active metabolite, R-138727, prevents adenosine diphosphate (ADP) from binding to this receptor, thereby inhibiting ADP-mediated platelet activation and aggregation. This mechanism is similar to that of clopidogrel but with significantly greater potency.

Comparison of Antiplatelet Potency

| Drug | IC50 (µM) | Relative Potency |

|---|---|---|

| Prasugrel | 1.8 | 10x more potent than clopidogrel |

| Clopidogrel | 2.4 | Baseline potency |

The higher potency of prasugrel is attributed to its more efficient conversion to the active metabolite compared to clopidogrel, leading to greater inhibition of platelet aggregation in vivo .

Pharmacokinetics

Prasugrel exhibits rapid absorption and metabolism:

- Absorption : Over 79% of an oral dose is absorbed, with peak plasma concentrations reached approximately 30 minutes post-administration.

- Metabolism : It is hydrolyzed in the intestine and liver by carboxylesterases and cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to form R-138727.

- Elimination Half-Life : The active metabolite has a half-life of about 7 hours (range: 2-15 hours) .

Distribution and Binding

- Volume of Distribution : Estimated between 44-68 L.

- Protein Binding : Approximately 98% of R-138727 binds to human serum albumin .

Clinical Efficacy

Prasugrel has demonstrated superior efficacy in reducing cardiovascular events compared to clopidogrel in clinical trials. A notable study showed that prasugrel significantly reduced the incidence of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke among ACS patients.

Key Findings from Clinical Trials

- Efficacy : Prasugrel showed a higher rate of platelet inhibition (up to 83% at peak) compared to clopidogrel.

- Onset of Action : Inhibition occurs rapidly, within 15 minutes after a loading dose .

- Duration of Effect : Platelet aggregation returns to baseline levels approximately 7-9 days after discontinuation of treatment .

Case Study Insights

In a cohort study involving patients switched from clopidogrel to prasugrel, significant improvements in platelet inhibition were observed. Patients receiving a loading dose of prasugrel exhibited higher rates of inhibition compared to those continuing on clopidogrel.

Safety Profile

While prasugrel is effective in preventing thrombotic events, it also carries a risk for increased bleeding complications. The benefit-risk ratio must be carefully considered, especially in patients with a history of bleeding disorders or those undergoing surgical procedures.

Common Adverse Effects

- Bleeding Events : Increased incidence compared to clopidogrel.

- Gastrointestinal Issues : Rarely reported but can occur.

Eigenschaften

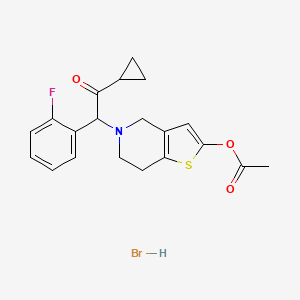

IUPAC Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S.BrH/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;/h2-5,10,13,19H,6-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMDYJTUFSZDBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060616-79-6 | |

| Record name | Prasugrel hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1060616796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1RS)-2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin -2-yl acetate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASUGREL HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFT5Y771R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.